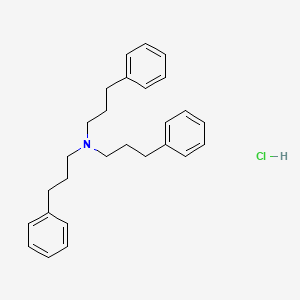
Bromchlorbuterol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromchlorbuterol hydrochloride involves the reaction of 4-amino-3-bromo-5-chlorophenyl with tert-butylamine and ethanol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction parameters to maintain product quality .
化学反应分析
Types of Reactions
Bromchlorbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions typically involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines . Substitution reactions can result in the formation of various substituted derivatives of this compound .
科学研究应用
Bromchlorbuterol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of β-adrenergic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating pulmonary diseases and asthma.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
Bromchlorbuterol hydrochloride exerts its effects by acting as a β-adrenergic agonist . It binds to β-adrenergic receptors on the surface of cells, leading to the activation of G protein-coupled receptor (GPCR) signaling pathways . This activation results in various cellular responses, including the relaxation of smooth muscle cells in the airways, which helps alleviate symptoms of asthma and other pulmonary diseases .
相似化合物的比较
Bromchlorbuterol hydrochloride is similar to other β-adrenergic agonists, such as:
- Clenbuterol hydrochloride
- Cimbuterol
- Cimaterol
- Clenproperol
- Clencyclohexerol hydrochloride
- Brombuterol hydrochloride
- Clenpenterol hydrochloride
- Zilpaterol hydrochloride
- Mapenterol hydrochloride
Compared to these compounds, this compound is unique due to its specific substitution pattern on the aromatic ring, which includes both bromo and chloro substituents. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research .
属性
CAS 编号 |
78982-84-0 |
|---|---|
分子式 |
C12H19BrCl2N2O |
分子量 |
358.10 g/mol |
IUPAC 名称 |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
InChI 键 |
OWADKUMVZPHSHB-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(O)Br.Cl |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |
同义词 |
Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)










![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
